7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Beschreibung
Eigenschaften
IUPAC Name |
7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYVPZBESYMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which is a reductive amination process. In this reaction, benzaldehyde is reacted with formamide in the presence of a reducing agent such as formic acid . This method is known for its simplicity and high yield.
Another approach involves the intramolecular amide bond formation from an intermediate amino acid. This intermediate can be obtained either by reductive alkylation of a variety of amines with N-Boc,N-Me-ortho-formyl-Phe or by reductive amination of a variety of aldehydes with N-Boc-ortho-aminomethyl-Phe .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Leuckart reaction due to its cost-effectiveness and scalability. The reaction conditions are optimized to achieve high purity and yield, making it suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amines.
Substitution: The amino group at the 7th position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which have significant pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The benzodiazepine framework is known for its wide range of biological activities. The following sections detail specific applications of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one in drug development and therapeutic contexts.
Antimycobacterial Activity
Recent studies have highlighted the potential of benzodiazepine derivatives as anti-tubercular agents. For instance, compounds derived from the benzodiazepine structure were screened for anti-mycobacterial tuberculosis activity. The results indicated that certain derivatives exhibited promising efficacy against Mycobacterium tuberculosis, suggesting that the 7-amino derivative could serve as a lead compound in developing new anti-TB medications .
Antiviral and Anticancer Properties
Compounds containing the benzodiazepine nucleus have been reported to possess anti-HIV and anticancer activities. Research indicates that derivatives of this compound can act as effective inhibitors of viral replication and tumor growth. For example, studies have shown that specific modifications to the benzodiazepine structure enhance their activity against various cancer cell lines .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. In particular, it has been studied for potential anxiolytic effects similar to classical benzodiazepines but with improved safety profiles. Research indicates that some derivatives may exhibit reduced side effects compared to traditional anxiolytics like diazepam .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Techniques such as microwave-assisted synthesis and organocatalytic reactions have been employed to produce various derivatives with tailored properties .
Case Study 1: Antitubercular Activity
A study synthesized a series of benzodiazepine derivatives and tested their efficacy against Mycobacterium tuberculosis. The lead compounds demonstrated minimum inhibitory concentrations (MIC) in the low microgram range (e.g., MIC values of 1.55 μg/mL), indicating strong potential for further development .
Case Study 2: Neuropharmacological Assessment
In a pharmacological evaluation of several tetrahydrobenzodiazepine derivatives, it was found that while some compounds displayed high toxicity levels, others showed significant anxiolytic properties without the sedative effects typical of traditional benzodiazepines .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful for treating anxiety and seizures .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Pharmacological Comparisons
The pharmacological and chemical properties of 7-amino-1,4-benzodiazepin-5-one diverge significantly from other benzodiazepine derivatives due to substituent type, position, and heteroatom variations. Key comparisons are summarized below:
Table 1: Structural and Pharmacological Comparison of Benzodiazepine Derivatives
Key Observations:
Substituent Effects: The 7-amino group in the target compound contrasts with 7-chloro or 7-nitro groups in active benzodiazepines (e.g., chlordiazepoxide, methylclonazepam) . Amino vs. Alkylamino Derivatives: 4-N-Alkylamino analogs exhibit higher toxicity (LD₅₀ < 100 mg/kg in mice) compared to the parent compound .
Ring Modifications :
Toxicity and Activity Profiles
- High Toxicity: Amino-substituted derivatives, including the 7-amino compound, demonstrate elevated toxicity in murine models compared to diazepam, with lethal doses below 100 mg/kg .
- In Vitro Activity: At high concentrations (>100 µM), some analogs exhibit weak antispasmodic or muscle-relaxant properties, suggesting non-receptor-mediated mechanisms .
Biologische Aktivität
7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one (commonly referred to as 7-Amino-Tetrahydrobenzodiazepine) is a compound within the benzodiazepine family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.
- Chemical Formula : C₉H₁₁N₃O
- CAS Number : 2247690-40-8
- Molecular Weight : 165.20 g/mol
The biological activity of 7-Amino-Tetrahydrobenzodiazepine primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It has been shown to act as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. Additionally, it exhibits activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are implicated in synaptic transmission and plasticity.
GABA Receptor Modulation
7-Amino-Tetrahydrobenzodiazepine has demonstrated significant effects on GABA_A receptors. Studies indicate that it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This property suggests potential applications in treating anxiety disorders and epilepsy.
AMPAR Antagonism
Recent research has highlighted the compound's role as an AMPAR antagonist. In vitro studies using HEK293 cells have shown that 7-Amino-Tetrahydrobenzodiazepine can inhibit AMPAR-mediated currents in a noncompetitive manner. The IC₅₀ values for its inhibitory effects on AMPAR desensitization were found to be approximately 2.203 μM, indicating substantial potency in modulating glutamatergic transmission .
Anticonvulsant Activity
A study conducted by Niu et al. (2020) investigated the anticonvulsant properties of various benzodiazepine derivatives, including 7-Amino-Tetrahydrobenzodiazepine. The results indicated that while some derivatives exhibited anticonvulsant effects, 7-Amino-Tetrahydrobenzodiazepine showed limited efficacy compared to classical benzodiazepines like diazepam .
Toxicity Assessment
Research comparing the toxicity profiles of 7-Amino-Tetrahydrobenzodiazepine and traditional benzodiazepines revealed that this compound exhibited higher toxicity levels at certain concentrations without significant tranquilizing effects. This finding underscores the need for careful consideration in therapeutic applications .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one, and how do reaction conditions influence yield?
- Methodology :
- Core synthesis : Start with precursors like 2-nitrobenzoic acid and α-aminonitriles under reductive conditions (e.g., hydrogenation) to form the benzodiazepinone scaffold .
- Key steps : Acylation of the benzodiazepine core using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine) at 0–5°C to preserve regioselectivity .
- Purification : Use ethanol/water recrystallization to isolate the product, achieving yields of ~80% under optimized reflux conditions (15 minutes in ethanol with 3 N NaOH) .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodology :
- Hydrolysis studies : Expose the compound to buffered solutions (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Stability is maintained at neutral pH but declines in strong acids (e.g., >50% degradation in 1 N HCl) or bases due to ring-opening reactions .
- Solvent compatibility : Use polar aprotic solvents (e.g., DMSO, DMF) for long-term storage; avoid protic solvents (e.g., methanol) to prevent solvolysis .
Q. What in vitro pharmacological screening strategies are recommended for this compound?
- Methodology :
- Receptor binding assays : Use radioligand competition assays (e.g., γ-aminobutyric acid [GABA] receptors) with [³H]-diazepam as a tracer. Calculate IC₅₀ values to assess affinity .
- Enzyme inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to evaluate metabolic interactions .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neurological targets?
- Methodology :
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 7-position to improve GABAₐ receptor binding. For example, 7-chloro analogs show 10-fold higher affinity than unsubstituted derivatives .
- Stereochemical control : Use chiral auxiliaries (e.g., L-alanine) during synthesis to generate enantiopure variants, as stereochemistry impacts receptor subtype selectivity .
Q. How do contradictory data on synthetic yields arise, and how can they be resolved?
- Case study :
- : Reports 80% yield via NaOH/ethanol reflux.
- : Yields vary from 74% to 85% depending on substituents (e.g., electron-donating groups improve cyclization efficiency).
- Resolution : Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, CuI/L1 catalysis in DMSO at 100°C increases yields to >80% for electron-deficient analogs .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodology :
- Impurity profiling : Identify byproducts (e.g., hydrolyzed intermediates) via LC-MS. Limit impurities to <0.5% per ICH guidelines using orthogonal purification (e.g., column chromatography followed by recrystallization) .
- Process controls : Maintain inert atmospheres (N₂/Ar) during acylation to prevent oxidation side reactions .
Key Considerations
- Methodological Rigor : Emphasis on reproducible protocols (e.g., ICH-compliant impurity limits, DoE for yield optimization).
- Advanced Techniques : Stereoselective synthesis, receptor subtype profiling, and metabolic stability assays are critical for preclinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
